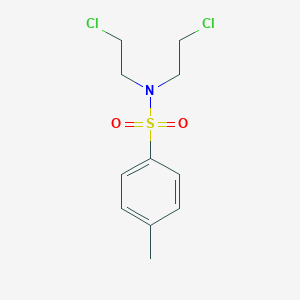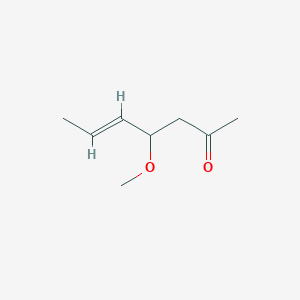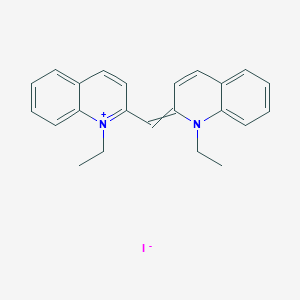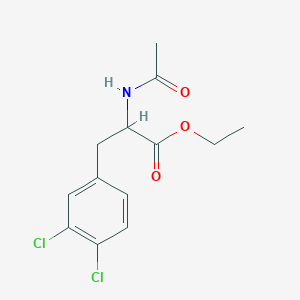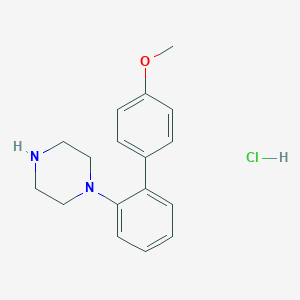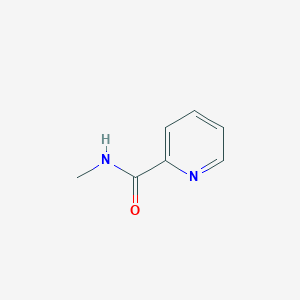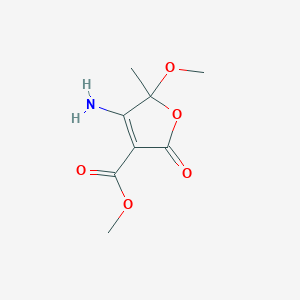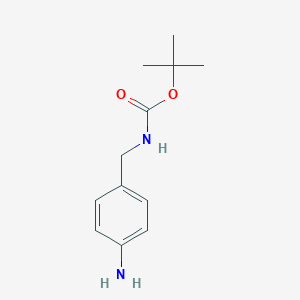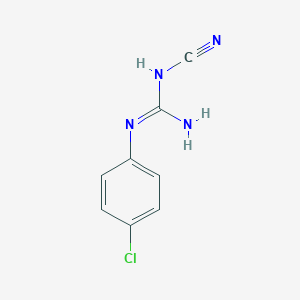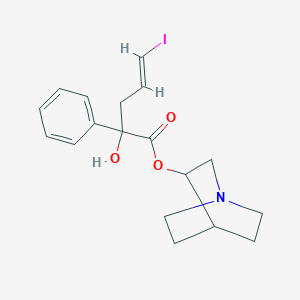
3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as QNB or BZ, and it has been used in a variety of experiments to investigate the mechanisms of action of certain drugs and to better understand the biochemical and physiological effects of various compounds.
Mécanisme D'action
QNB acts as a competitive antagonist at the muscarinic acetylcholine receptor, which is a type of G protein-coupled receptor that is involved in a wide range of physiological processes. By binding to this receptor, QNB prevents the binding of acetylcholine, which is a neurotransmitter that is involved in the regulation of various bodily functions.
Effets Biochimiques Et Physiologiques
QNB has a number of biochemical and physiological effects, including the inhibition of acetylcholine release, the modulation of neurotransmitter release, and the alteration of ion channel activity. These effects can have significant impacts on the function of various bodily systems, including the cardiovascular, respiratory, and digestive systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using QNB in lab experiments is its well-characterized mechanism of action, which makes it a useful tool for investigating the function of the muscarinic acetylcholine receptor. However, there are also some limitations to using QNB, including its potential toxicity and the fact that it may not accurately reflect the effects of other compounds that target the receptor.
Orientations Futures
There are a number of potential future directions for research involving QNB, including the development of new drugs that target the muscarinic acetylcholine receptor, the investigation of the role of this receptor in various disease states, and the development of new techniques for studying the function of G protein-coupled receptors. Additionally, further research is needed to better understand the potential limitations and risks associated with the use of QNB in lab experiments.
Méthodes De Synthèse
The synthesis of QNB involves a series of chemical reactions that result in the formation of the final compound. The first step in the synthesis process is the preparation of 3-quinuclidinol, which is then reacted with alpha-phenylacetyl chloride to form 3-quinuclidinyl alpha-phenylacetate. This intermediate compound is then reacted with iodine and propenyl magnesium bromide to form the final product, 3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate.
Applications De Recherche Scientifique
QNB has been used in a variety of scientific research applications, including studies of the central nervous system, the cardiovascular system, and the immune system. One of the primary uses of QNB is in the investigation of the mechanisms of action of certain drugs, particularly those that target the muscarinic acetylcholine receptor.
Propriétés
Numéro CAS |
147612-55-3 |
|---|---|
Nom du produit |
3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate |
Formule moléculaire |
C18H22INO3 |
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-iodo-2-phenylpent-4-enoate |
InChI |
InChI=1S/C18H22INO3/c19-10-4-9-18(22,15-5-2-1-3-6-15)17(21)23-16-13-20-11-7-14(16)8-12-20/h1-6,10,14,16,22H,7-9,11-13H2/b10-4+ |
Clé InChI |
MMUQVFDMUDOFSH-ONNFQVAWSA-N |
SMILES isomérique |
C1CN2CCC1C(C2)OC(=O)C(C/C=C/I)(C3=CC=CC=C3)O |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O |
SMILES canonique |
C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O |
Synonymes |
1-azabicyclo(2.2.2) oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate 1-azabicyclo(2.2.2)oct-3-yl 2-hydroxy-2-(1-iodo-1-propen-3-yl)-2-phenylacetate 3-quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate IQNP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



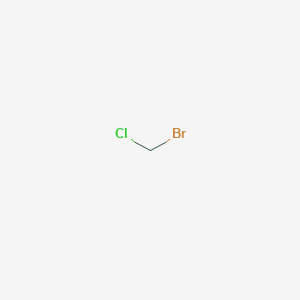
![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)


